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4-[(Chloromethoxy)methyl]toluene

Cat. No.: B15334921
M. Wt: 170.63 g/mol
InChI Key: HIDRSQLAQXWYMD-UHFFFAOYSA-N
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Description

4-[(Chloromethoxy)methyl]toluene, with the CAS registry number 1197-57-5, is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.055 g/mol . This compound is a derivative of toluene, featuring both a chloromethyl ether and a methyl substituent on the aromatic ring, making it a versatile bifunctional intermediate in synthetic chemistry . Its structure, which can be represented by synonyms such as 1-chloro-4-(chloromethoxymethyl)benzene and 4-chlorobenzyl chloromethyl ether, provides two distinct reactive sites for chemical transformation . The chloromethoxy group is a key functionality, allowing this compound to serve as an electrophile in nucleophilic substitution reactions. Researchers can utilize it as a building block for the synthesis of more complex molecules, particularly in the development of polymers and functional materials . For instance, compounds with chloromethyl styrene motifs are used in the synthesis of polymers containing bulky organosilicon groups . Furthermore, the presence of the toluene backbone relates it to compounds like p-toluenesulfonamide, which are frequently incorporated into molecules with studied antimicrobial properties, suggesting its potential value in medicinal chemistry research for creating novel bioactive agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO B15334921 4-[(Chloromethoxy)methyl]toluene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

1-(chloromethoxymethyl)-4-methylbenzene

InChI

InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6-7H2,1H3

InChI Key

HIDRSQLAQXWYMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCCl

Origin of Product

United States

Synthetic Methodologies for 4 Chloromethoxy Methyl Toluene and Analogous Structures

Direct Functionalization Approaches to Substituted Benzyl (B1604629) Systems

Direct functionalization remains the most common strategy for introducing a chloromethyl group onto toluene (B28343) and its derivatives. These approaches can be broadly categorized into electrophilic aromatic substitution on the ring and radical substitution on the methyl group.

Chloromethylation of the aromatic ring is a classic and widely utilized transformation for producing benzyl chloride derivatives.

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is a reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism. dur.ac.uk

Under acidic conditions, formaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. The aromatic π-electrons of toluene then attack the activated formaldehyde, leading to the formation of a benzyl alcohol intermediate after rearomatization. wikipedia.orglibretexts.org This alcohol is subsequently converted to the corresponding benzyl chloride under the reaction conditions. wikipedia.orgcambridge.org Common sources of formaldehyde include paraformaldehyde, formalin, and 1,3,5-trioxane. dur.ac.uk

While efficient, the reaction can produce diarylmethane derivatives as a side product through the Friedel-Crafts alkylation of a second toluene molecule by the newly formed benzyl chloride. wikipedia.orgunive.it Furthermore, a significant disadvantage for industrial applications is the potential formation of small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Blanc Chloromethylation

Aromatic SubstrateReagentsCatalystConditionsYieldReference
Benzene (B151609)Paraformaldehyde, HCl (gas)Zinc Chloride60°C79% cambridge.org
TolueneParaformaldehyde, NaCl, H₂SO₄None specified80°C, 165 min71-98% unive.it
NaphthaleneParaformaldehyde, HClArsenious ChlorideNot specified90% cambridge.org

In contrast to ring functionalization, the methyl group of toluene and its derivatives can be chlorinated through a free-radical halogenation pathway. wikipedia.org This reaction is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). wikipedia.org

The process follows a classic free-radical chain mechanism:

Initiation: UV radiation splits a chlorine molecule into two chlorine radicals. wikipedia.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to yield benzyl chloride and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when two radicals combine. wikipedia.org

This method is highly selective for the alkyl side chain over the aromatic ring, especially when conducted at lower temperatures and in the absence of Lewis acid catalysts, which would promote ring chlorination. sciencemadness.org However, the reaction can be difficult to control, potentially leading to polychlorinated products such as dichloromethylbenzene and trichloromethylbenzene if the reaction is not carefully monitored. wikipedia.org Studies on the photolysis of α-chloro-p-xylene have shown that the process involves typical radical reactions, including recombination and hydrogen abstraction. researchgate.net

To improve the efficiency, selectivity, and safety of chloromethylation reactions, various catalytic systems have been developed. These protocols often aim to enhance the reaction rate while minimizing side products and the use of harsh reagents.

Lewis acids are excellent and common catalysts for aromatic chloromethylation reactions like the Blanc reaction. dur.ac.ukresearchgate.net The most frequently used catalyst is zinc chloride, but others such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), boron trifluoride (BF₃), and ferric chloride (FeCl₃) are also effective. dur.ac.ukresearchgate.netgoogle.com

The primary role of the Lewis acid is to activate the formaldehyde electrophile. organic-chemistry.org It coordinates with the oxygen atom of the carbonyl group, increasing the positive charge on the carbon and making it more susceptible to attack by the aromatic ring. wikipedia.orgalfa-chemistry.com The choice of catalyst can significantly impact the reaction's outcome. For instance, a comparative study on the chloromethylation of toluene found that FeCl₃ exhibited the highest catalytic activity among AlCl₃, ZnCl₂, FeCl₃, and SnCl₄ when using a formaldehyde-HCl system. google.com For other substrates, different catalysts may be optimal; zinc chloride is reported to give the best results for cumene, while titanium tetrachloride is preferred for anisole. dur.ac.uk

Table 2: Comparison of Lewis Acid Catalysts in Toluene Chloromethylation

CatalystRelative Catalytic ActivityKey Characteristics
FeCl₃HighestMost active for toluene chloromethylation in HCHO-HCl system. google.com
AlCl₃HighCommonly used, effective but can promote side reactions. dur.ac.uk
ZnCl₂ModerateThe most common and traditional catalyst for the Blanc reaction. dur.ac.uk
SnCl₄ModerateAlso used as an effective catalyst in these reactions. dur.ac.uk

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and selectivity of chloromethylation. unive.it This method is particularly useful in biphasic reaction systems (e.g., aqueous and organic phases). Quaternary ammonium salts, such as hexadecyl trimethyl ammonium bromide, act as phase-transfer agents. phasetransfercatalysis.com

In a typical PTC system for chloromethylation, the catalyst transports reactants across the phase boundary, facilitating the reaction. unive.it This approach can lead to improved yields and better regioselectivity, particularly favoring the para-isomer over the ortho-isomer in the chloromethylation of alkylbenzenes. unive.it For example, the chloromethylation of toluene in the presence of various phase-transfer catalysts resulted in yields between 71-98% and a para/ortho selectivity ratio that was consistently high. unive.it PTC technology offers several advantages, including milder reaction conditions, easier workup, and the avoidance of hazardous reagents like chloromethyl methyl ether. phasetransfer.com

Research has shown that for the chloromethylation of anthracene, hexadecyl trimethyl ammonium bromide gave a 96% yield, significantly higher than other catalysts like benzyl trimethyl ammonium chloride (70% yield), suggesting that surfactant properties can play a key role in the catalytic efficiency. phasetransfercatalysis.com

Catalytic and Promoted Chloromethylation Protocols

Conversion from Benzylic Alcohol Precursors

The most direct route to 4-[(Chloromethoxy)methyl]toluene involves the functionalization of 4-methylbenzyl alcohol. This typically entails a reaction that forms the chloromethyl ether moiety from the benzylic hydroxyl group.

A common and well-established method for the preparation of chloromethyl ethers from alcohols is the reaction with formaldehyde and hydrogen chloride. This method is directly applicable to the synthesis of this compound from 4-methylbenzyl alcohol. The reaction proceeds by the acid-catalyzed reaction of the alcohol with formaldehyde to form a hemiacetal intermediate. Subsequent reaction with hydrogen chloride then converts the hemiacetal into the corresponding chloromethyl ether gatech.eduorgsyn.org.

An analogous procedure for the synthesis of benzyl chloromethyl ether involves treating benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride orgsyn.orgprepchem.com. The reaction is typically carried out at a controlled temperature, and the product can be isolated after separation from the aqueous phase and purification. A similar set of conditions can be applied for the synthesis of this compound.

ReactantReagentConditionsProductYieldReference
Benzyl alcoholParaformaldehyde, Anhydrous HCl20-25°C, 2 hoursBenzyl chloromethyl ether83% (crude) orgsyn.org
Benzyl alcoholParaformaldehyde, Anhydrous MgSO₄, Methylene (B1212753) chloride, Anhydrous HCl-50 to -55°CBenzyl chloromethyl etherNot specified prepchem.com

This table presents data for the analogous synthesis of benzyl chloromethyl ether, which is expected to have similar reactivity to 4-methylbenzyl alcohol.

The mechanism of this reaction involves the initial protonation of formaldehyde by HCl, making it a potent electrophile. The alcohol then acts as a nucleophile, attacking the protonated formaldehyde to form a hemiacetal. The hydroxyl group of the hemiacetal is then protonated, followed by nucleophilic attack by the chloride ion to yield the chloromethyl ether and water gatech.edu.

While the direct reaction with formaldehyde and HCl is common, other etherification strategies can be considered for the synthesis of substituted chloromethyl ethers. These methods often focus on improving selectivity and avoiding harsh acidic conditions. For instance, chemoselective methods for the etherification of benzylic alcohols have been developed. One such method utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol to selectively convert benzyl alcohols into their corresponding methyl or ethyl ethers in the presence of other types of hydroxyl groups organic-chemistry.orgresearchgate.net. While this specific method yields methyl or ethyl ethers, the underlying principle of activating the benzylic alcohol towards nucleophilic attack could potentially be adapted for the formation of a chloromethyl ether.

Another approach involves the use of iron(III) chloride as a catalyst for the symmetrical and nonsymmetrical etherification of benzyl alcohols. While this has been demonstrated for the formation of ethers from two alcohol molecules, it highlights the utility of Lewis acids in activating benzylic alcohols for etherification reactions nih.gov. The development of a selective reaction with a chloromethylating agent under such catalytic conditions could provide a milder alternative to the classical formaldehyde/HCl method.

Multi-Step Synthetic Routes to Chloromethoxy-Functionalized Aromatics

A versatile approach to this compound can begin with the oxidation of p-xylene. The methyl group of toluene and its derivatives can be oxidized to a carboxylic acid. For instance, p-xylene can be oxidized to p-toluic acid. Subsequently, the carboxylic acid functional group can be selectively reduced to a primary alcohol, yielding 4-methylbenzyl alcohol. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).

The sequence can be summarized as follows:

Oxidation: p-Xylene → p-Toluic acid

Reduction: p-Toluic acid → 4-Methylbenzyl alcohol

Once 4-methylbenzyl alcohol is obtained, it can be converted to this compound as described in section 2.2.1.

An alternative multi-step route can involve the chloromethylation of a benzoic acid derivative followed by reduction. For example, a related synthesis involves the reduction of 4-(chloromethyl)benzoic acid to 4-(chloromethyl)benzyl alcohol. This transformation can be carried out using a borane-tetrahydrofuran complex (B₂H₆/THF). The resulting 4-(chloromethyl)benzyl alcohol could then potentially be a precursor for further functionalization, although the direct conversion to the target chloromethyl ether would require selective reaction at the hydroxyl group without affecting the benzylic chloride.

ReactantReagentProductYield
4-(Chloromethyl)benzoic acidBorane-THF complex4-(Chloromethyl)benzyl alcohol96%

This approach highlights the possibility of introducing the chloromethyl group at an earlier stage in the synthesis, followed by modification of other functional groups on the aromatic ring.

Considerations for Atom Economy and Green Chemistry in Synthesis

The principles of atom economy and green chemistry are crucial in evaluating the efficiency and environmental impact of synthetic routes. Atom economy, in particular, assesses the proportion of reactant atoms that are incorporated into the final desired product.

The synthesis of chloromethyl ethers from alcohols, formaldehyde, and HCl, while effective, has a moderate atom economy as water is formed as a byproduct. The reaction can be represented as:

C₈H₁₀O + CH₂O + HCl → C₉H₁₁ClO + H₂O

The atom economy for this reaction can be calculated as: (Molecular Weight of C₉H₁₁ClO) / (Molecular Weight of C₈H₁₀O + Molecular Weight of CH₂O + Molecular Weight of HCl) * 100%

This calculation reveals that not all atoms from the reactants are incorporated into the final product.

From a green chemistry perspective, the use of formaldehyde and concentrated HCl raises safety and environmental concerns. Formaldehyde is a known carcinogen, and the use of strong acids requires careful handling and neutralization of waste streams. Furthermore, a significant concern in chloromethylation reactions is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether nih.gov.

Advanced Analytical and Spectroscopic Characterization Techniques for Research on 4 Chloromethoxy Methyl Toluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 4-[(Chloromethoxy)methyl]toluene. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular skeleton and gain insights into the electronic and spatial relationships between different parts of the molecule.

For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure. The expected signals would correspond to the distinct chemical groups: the methyl group on the toluene (B28343) ring, the aromatic protons, the benzylic methylene (B1212753) bridge (-CH₂-), and the chloromethoxy group (-O-CH₂-Cl). The integration of ¹H NMR signals helps in determining the relative number of protons in each environment, while chemical shifts indicate their electronic surroundings. vscht.cz

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-CH₃ ~2.3 ~21
Ar -H ~7.1-7.3 ~129-138
Ar-CH₂ -O ~4.6 ~70-75

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

Multi-dimensional NMR for Connectivity and Conformation

To unambiguously assign these signals and confirm the connectivity between atoms, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, it would primarily show correlations between the aromatic protons on the toluene ring, helping to confirm their relative positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would be crucial for definitively linking each proton signal to its corresponding carbon atom. For instance, it would connect the benzylic proton signal (Ar-CH₂-O) to its carbon signal and the chloromethoxy proton signal (O-CH₂-Cl) to its respective carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. It could be used to study the preferred spatial arrangement of the chloromethoxy-methyl side chain relative to the toluene ring.

Dynamic NMR for Kinetic and Equilibrium Studies

Dynamic NMR (DNMR) is applicable when a molecule undergoes conformational changes or chemical exchange processes at a rate comparable to the NMR timescale. nih.gov For this compound, DNMR could potentially be used to study the rotational dynamics around the single bonds, such as the Ar-CH₂ bond and the CH₂-O bond. By acquiring spectra at variable temperatures, researchers could identify coalescence points where signals from exchanging conformers merge. nih.gov This data allows for the calculation of activation energy barriers (Ea) and other thermodynamic parameters (ΔH‡, ΔS‡) for these rotational processes, providing a deeper understanding of the molecule's flexibility and energetic landscape. nih.govnih.gov

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁ClO), HRMS would be used to distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nih.govnih.gov The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be clearly resolved in the HRMS spectrum.

Expected HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass
[M]⁺ (³⁵Cl) C₉H₁₁³⁵ClO 170.0500

Tandem Mass Spectrometry (MS/MS) for Mechanistic Fragments

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. researchgate.net The resulting spectrum of secondary fragments provides detailed structural information and helps to establish fragmentation pathways. researchgate.netnih.gov For this compound, an MS/MS experiment would likely reveal key fragmentation patterns:

Loss of a chlorine radical: [M - Cl]⁺

Loss of the chloromethoxy group: [M - OCH₂Cl]⁺, leading to the formation of the highly stable p-methylbenzyl cation (m/z 105). This ion could further rearrange to the tropylium (B1234903) ion.

Alpha-cleavage: Cleavage of the C-O bond to generate a chloromethoxymethyl cation [CH₂OCl]⁺ or a p-methylbenzyl radical.

Loss of formaldehyde (B43269): Cleavage within the side chain could lead to the loss of H₂CO.

By analyzing these fragments, a detailed fragmentation mechanism can be proposed, which serves as a structural fingerprint for the molecule. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. researchgate.net These methods are excellent for identifying the functional groups present in a compound. dntb.gov.ua

FTIR Spectroscopy: In an FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. The spectrum would be dominated by vibrations from the aromatic ring, the alkyl groups, and the C-O and C-Cl bonds.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000 3100-3000
Alkyl C-H Stretch 3000-2850 3000-2850
Aromatic C=C Ring Stretch 1600, 1500, 1450 1600, 1500, 1450
C-O-C Asymmetric Stretch ~1100 Weak

Note: Data derived from typical values for these functional groups found in various sources. researchgate.netnist.govnih.gov

Computational and Theoretical Studies on 4 Chloromethoxy Methyl Toluene

Reaction Pathway Modeling and Transition State Elucidation:There is no available research on the modeling of reaction pathways or the elucidation of transition states involving 4-[(Chloromethoxy)methyl]toluene.

While computational studies exist for related molecules such as toluene (B28343) and other benzyl (B1604629) derivatives, the user's strict instructions to focus solely on this compound prevent the inclusion of data from these related but distinct chemical entities. Without specific research findings, generating a thorough, informative, and scientifically accurate article as requested is not feasible.

Computational Investigation of SN1/SN2 Competition

Nucleophilic substitution is a fundamental reaction class for compounds like this compound, which possesses a reactive chloromethyl ether group attached to a benzylic system. The reaction can proceed through two primary mechanisms: a unimolecular nucleophilic substitution (SN1) or a bimolecular nucleophilic substitution (SN2). masterorganicchemistry.compressbooks.pub Computational studies are instrumental in dissecting the factors that favor one pathway over the other.

The competition between SN1 and SN2 mechanisms is influenced by the substrate structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties. quora.comkhanacademy.org For this compound, the substrate is a primary benzylic halide derivative. Primary substrates typically favor the SN2 mechanism due to low steric hindrance. masterorganicchemistry.com However, the benzylic position can stabilize a carbocation through resonance with the toluene ring, a key feature that makes an SN1 pathway plausible. khanacademy.org

Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces for both reaction pathways. By calculating the activation energies (ΔE‡) for the transition states of both the concerted SN2 mechanism and the stepwise SN1 mechanism (which involves a carbocation intermediate), the preferred pathway can be determined. nih.gov

SN1 Pathway: This mechanism involves the slow, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com Computational models would focus on the stability of this 4-methylbenzyloxymethyl cation.

SN2 Pathway: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. masterorganicchemistry.com Calculations would determine the energy of the trigonal bipyramidal transition state. masterorganicchemistry.com

The choice of solvent significantly impacts this competition. Polar protic solvents can stabilize the ionic intermediates of the SN1 pathway, lowering its activation energy, while polar aprotic solvents are known to favor SN2 reactions. pressbooks.pubkhanacademy.org Computational models can incorporate solvent effects through either implicit continuum models or explicit solvent molecules to simulate these environmental influences. nih.gov

Reaction PathwayKey Intermediate/Transition StateInfluencing Factors Favoring PathwayTypical Computational Approach
SN1 (Stepwise)Resonance-stabilized carbocation- Stability of the benzylic carbocation
  • Good leaving group (Cl⁻)
  • Polar protic solvents
  • Weak nucleophile
  • Calculation of carbocation intermediate stability and transition state energies for leaving group departure and nucleophilic attack.
    SN2 (Concerted)Pentacoordinate transition state- Primary substrate (low steric hindrance)
  • Strong nucleophile
  • Polar aprotic solvents
  • Calculation of the single transition state energy for the concerted displacement reaction.

    Prediction of Reaction Kinetics and Selectivity

    Beyond identifying the plausible reaction mechanism, computational methods can predict the kinetics and selectivity of reactions involving this compound. Such predictions are vital for understanding and optimizing synthetic processes.

    Reaction Kinetics: Theoretical kinetics studies often utilize Transition State Theory (TST) in conjunction with quantum chemical calculations. The activation energy (Ea) derived from the computed potential energy surface is the most critical parameter. A lower activation energy corresponds to a faster reaction rate. DFT methods, such as B3LYP, are commonly used to calculate the geometries and energies of reactants and transition states. appliedmineralogy.comnih.gov

    Selectivity: Computational chemistry is also a powerful tool for predicting the selectivity of chemical reactions. For instance, in the synthesis of this compound via chloromethylation of toluene, the electrophile can attack the ortho, meta, or para positions of the toluene ring. The methyl group is an ortho-, para-directing activator. Computational studies can quantify the relative activation barriers for attack at each position. The transition state leading to the para-substituted product (4-isomer) is generally found to be the most stable due to a combination of electronic and steric factors, explaining the high yield of this isomer observed experimentally. nih.govmdpi.com

    Ab initio molecular dynamics simulations and free energy sampling methods can identify the key steps that determine selectivity, comparing the energy barriers for the formation of different isomers. nih.gov

    ParameterComputational MethodPredicted Outcome for this compound Reactions
    Reaction Rate DFT calculations with Transition State Theory (TST)Provides activation energies (Ea) to estimate how fast the substitution or formation reactions occur.
    Regioselectivity (e.g., in Toluene Chloromethylation)Calculation of transition state energies for ortho, meta, and para attackPredicts a strong preference for the para-product due to lower activation energy, aligning with experimental observations of high selectivity. nih.govmdpi.com

    Spectroscopic Property Prediction and Validation

    Computational quantum chemistry is widely used to predict spectroscopic properties, which serves as a crucial method for validating computed structures and aiding in the interpretation of experimental data. nih.gov

    Computed NMR Chemical Shifts and Coupling Constants

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for these calculations. vu.nlmdpi.com

    For this compound, calculations would begin with a geometry optimization of the molecule's structure, often using a functional like B3LYP with a suitable basis set such as 6-31G*. appliedmineralogy.comnih.gov Following optimization, the NMR shielding tensors are calculated. The final chemical shifts are obtained by referencing the computed isotropic shielding values to a standard, typically Tetramethylsilane (TMS).

    Comparing the computed chemical shifts with experimental data allows for the unambiguous assignment of each peak in the ¹H and ¹³C spectra to specific atoms in the molecule. This is particularly useful for complex molecules or for distinguishing between isomers. nih.gov Discrepancies between computed and experimental values can often be reconciled by applying empirical scaling factors or by using more advanced computational methods. vu.nlmdpi.com

    Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
    Atom/GroupComputed Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
    Ar-CH (ortho to CH₃)~7.15~7.1-7.2Aromatic protons
    Ar-CH (ortho to CH₂OCH₂Cl)~7.30~7.2-7.3Aromatic protons
    Ar-CH ₂OCH₂Cl~4.60~4.6Benzylic methylene (B1212753) protons
    Ar-CH₂OCH ₂Cl~5.50~5.5Chloromethoxy methylene protons
    Ar-CH~2.35~2.3Methyl protons
    C H₃~21.0~21.1Methyl carbon
    Ar-C H₂-O~70.0~69-71Benzylic carbon
    O-C H₂-Cl~82.0~81-83Chloromethoxy carbon
    Aromatic C -H~128-130~128-130Aromatic carbons
    Aromatic Quaternary C ~135-140~135-140Aromatic carbons

    Note: Experimental values are typical ranges for similar structural motifs. Precise computational values depend on the level of theory and basis set used.

    Simulated Vibrational Spectra for Band Assignment

    Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective for simulating these spectra. researchgate.net By computing the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. nih.gov

    For this compound, a computational frequency analysis would predict the positions and intensities of absorption bands. These theoretical predictions are invaluable for assigning the bands observed in an experimental spectrum to specific vibrational modes, such as:

    C-H stretching of the aromatic ring and methyl/methylene groups.

    C-O-C ether stretching modes.

    C-Cl stretching of the chloromethyl group.

    Aromatic ring breathing and deformation modes.

    Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a uniform scaling factor (e.g., ~0.96 for B3LYP) to the computed frequencies to achieve better agreement with experimental data. researchgate.net The visualization of atomic motions for each calculated frequency in software programs further aids in the precise assignment of complex vibrational modes. researchgate.net

    Simulated Vibrational Frequencies and Assignments for this compound (Illustrative)
    Calculated Frequency (cm⁻¹, Scaled)Experimental Frequency (cm⁻¹)Vibrational Mode AssignmentIntensity
    ~3050-3100~3050-3100Aromatic C-H StretchMedium
    ~2920-2980~2920-2980Aliphatic C-H Stretch (CH₃, CH₂)Strong
    ~1615, 1510~1615, 1510Aromatic C=C Ring StretchStrong
    ~1450~1450CH₂/CH₃ BendingMedium
    ~1100-1150~1100-1150C-O-C Asymmetric StretchStrong
    ~815~815C-H Out-of-plane Bend (para-substitution)Strong
    ~680-750~680-750C-Cl StretchStrong

    Note: Frequencies are representative values for the assigned functional groups.

    Environmental Transformation and Degradation Pathways of Chloromethyl Ethers Academic Focus

    Hydrolytic Degradation Mechanisms in Aquatic Environments

    The primary degradation pathway for chloromethyl ethers in aquatic systems is hydrolysis. The presence of two electronegative atoms—oxygen and chlorine—on the same carbon atom makes the ether bond susceptible to cleavage by water. The reaction mechanism can proceed through either an SN1 or SN2 pathway, leading to the formation of more stable, less toxic compounds.

    The rate of hydrolysis for chloromethyl ethers is significantly influenced by the compound's structure, as well as the pH and temperature of the aquatic environment.

    Simple alkyl chloromethyl ethers are known to hydrolyze with extreme rapidity. For instance, at 20°C, the half-life of chloromethyl methyl ether (CMME) in water is less than one second, and for bis(chloromethyl) ether (BCME), it is approximately 38 seconds. nih.govmdpi.com This rapid degradation in aqueous media means that for these simple ethers, volatilization from surface water is generally insignificant. nih.gov

    In contrast, aryl chloromethyl ethers exhibit much greater stability. The hydrolysis of compounds like 4-[(Chloromethoxy)methyl]toluene, which contains an aromatic (benzyl) group, is expected to be considerably slower than that of simple alkyl chloromethyl ethers. nih.gov

    The kinetics of ether hydrolysis are also dependent on pH and temperature. Generally, base-catalyzed reactions can play a major role in the degradation of organic halogens, with dehalogenation being enhanced under high pH conditions. duke.edu However, studies on ether hydrolysis in high-temperature water (HTW) reveal a more complex relationship. At elevated temperatures, the conventional mechanism of specific acid catalysis (where the reaction rate is directly proportional to the H+ concentration) becomes less dominant. lifechempharma.com Instead, the increased thermal energy allows for protonation by water molecules themselves to become the faster, rate-determining step, a finding that contradicts the conventional understanding based on ambient temperature conditions. lifechempharma.comfrtr.gov Increasing temperature provides more thermal energy to the system, which can increase the rate constants for hydrolysis. frtr.gov

    Table 1: Hydrolysis Half-Lives of Selected Chloromethyl Ethers in Water at 20°C

    The hydrolysis of chloromethyl ethers results in the cleavage of the C-O and C-Cl bonds. For simple α-haloethers, the products are well-established. BCME hydrolyzes to form formaldehyde (B43269) and hydrogen chloride. researchgate.net Similarly, CMME breaks down into formaldehyde, hydrogen chloride, and methanol. nih.gov

    By analogy, the hydrolysis of this compound is predicted to yield p-tolylmethanol (also known as 4-methylbenzyl alcohol), formaldehyde, and hydrogen chloride. The reaction with water cleaves the chloromethoxyl group, with the (chloromethoxy)methyl portion ultimately breaking down.

    Biotransformation Studies (focused on chemical pathways by microorganisms)

    While abiotic hydrolysis is often the most rapid degradation pathway, microbial transformation can also contribute to the breakdown of chloromethyl ethers, particularly for more stable aryl-substituted compounds. Microorganisms have developed diverse enzymatic systems to cleave stable ether bonds and metabolize aromatic compounds. nih.govnih.gov

    Bacterial degradation of ethers can occur via several mechanisms. Some bacteria, such as strains of Rhodococcus, can degrade aralkyl ethers like dibenzyl ether. nih.gov The mechanism often involves an initial oxidation at the Cα-methylene carbon adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves. duke.edunih.gov This cleavage of dibenzyl ether results in the intermediate accumulation of benzoic acid. nih.gov Other bacteria, such as Burkholderia cepacia, utilize monooxygenase enzymes to oxidize ethers. nih.gov

    Fungi also possess powerful enzymatic machinery for degrading recalcitrant compounds. Lignin-degrading fungi produce extracellular peroxidases and laccases, which have a low substrate specificity and high redox potential, enabling them to oxidize a wide array of aromatic hydrocarbons. epa.gov Fungal unspecific heme-peroxygenases (UPOs) have been shown to catalyze the oxidative cleavage of the ether bond in various aromatic ethers. mdpi.com Additionally, intracellular cytochrome P450 monooxygenases are nearly universal in fungi and are key enzymes in the metabolism of aromatic compounds, often initiating degradation by hydroxylating the aromatic ring. epa.gov For halogenated aromatic compounds specifically, microorganisms can employ dioxygenases or monooxygenases to hydroxylate the ring, which can be followed by dehalogenation steps. nih.govnih.gov

    For this compound, microbial degradation would likely proceed via one of these pathways:

    Oxidative cleavage of the ether bond: Initiated by bacterial monooxygenases or fungal peroxygenases, targeting the C-O bond.

    Oxidation of the aromatic ring: Hydroxylation of the toluene (B28343) ring by cytochrome P450 enzymes or dioxygenases, leading to catecholic intermediates that can undergo ring fission.

    Oxidation of the methyl group: The methyl group on the toluene ring could also be a site for initial oxidative attack.

    These biotransformation pathways ultimately convert the parent compound into intermediates that can enter central metabolic pathways, such as the Krebs cycle.

    Q & A

    Basic Research Questions

    Q. What are the optimal laboratory synthesis routes for 4-[(chloromethoxy)methyl]toluene?

    • Methodology : A common route involves reacting 1-((chloromethoxy)methyl)-4-methoxybenzene with triphenylphosphine (PPh₃) in toluene under reflux (80–90°C for 24 hours). The product is purified via filtration and sequential washing with ether and cyclohexane to isolate the compound as a white solid (80% yield) .
    • Key Considerations : Catalyst selection (e.g., PPh₃) and solvent purity are critical for minimizing side reactions.

    Q. How can researchers characterize the purity of this compound?

    • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection, employing toluene-based analytical standards (e.g., 100 µg/mL in toluene) for calibration. Gas chromatography-mass spectrometry (GC-MS) can confirm structural integrity .
    • Validation : Compare melting points (e.g., 98–100°C) and spectral data (¹H/¹³C NMR) with literature values to verify purity .

    Q. What safety protocols are essential when handling this compound?

    • Guidelines : Follow occupational safety standards for toluene derivatives, including fume hood use, nitrile gloves, and explosion-proof equipment. Monitor airborne concentrations to stay below recommended exposure limits (e.g., 100 ppm for toluene) .

    Advanced Research Questions

    Q. How does reaction temperature influence isomer distribution in chloromethylation reactions?

    • Methodology : Chloromethylation of toluene with bis(chloromethoxy)butane at 35–65°C shows no temperature-dependent isomerization. Optimize catalyst systems (e.g., AlCl₃) to control regioselectivity and avoid byproducts .
    • Data Interpretation : Use HPLC to quantify isomers (e.g., 2,3-dimethylbenzyl chloride) and validate reaction consistency across temperatures .

    Q. What strategies mitigate side reactions during large-scale synthesis?

    • Methodology : Implement continuous flow reactors to enhance heat dissipation and reduce exothermic side reactions. Purify intermediates via fractional distillation or recrystallization before final chloromethylation .
    • Case Study : Sodium borohydride reduction of intermediates (e.g., 4-(methylthio)benzyl alcohol) minimizes oxidation byproducts .

    Q. How can computational modeling predict solvent effects on reaction kinetics?

    • Methodology : Employ density functional theory (DFT) to simulate solvent interactions (e.g., toluene vs. acetonitrile) and predict activation energies. Validate models with experimental rate constants from kinetic studies .
    • Application : Solvent polarity impacts nucleophilic substitution rates in chloromethylation; toluene’s low polarity favors electrophilic pathways .

    Methodological Challenges and Solutions

    Resolving discrepancies in reported melting points or spectral data

    • Approach : Cross-reference datasets from multiple sources (e.g., CAS Common Chemistry, ChemIDplus) and validate via differential scanning calorimetry (DSC) .
    • Example : Discrepancies in melting points may arise from polymorphic forms; recrystallize the compound from cyclohexane to standardize crystal structure .

    Optimizing catalytic systems for regioselective chloromethylation

    • Approach : Screen Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) using design-of-experiments (DoE) to balance reactivity and selectivity. Monitor reaction progress via in-situ IR spectroscopy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.